N-((1,3-Dihydro-1,3-dioxo-2H-isoindol-2-yl)acetyl)-3-phenyl-DL-alanine
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Overview
Description
N-((1,3-Dihydro-1,3-dioxo-2H-isoindol-2-yl)acetyl)-3-phenyl-DL-alanine is a complex organic compound with a molecular formula of C20H17N3O4 and a molecular weight of 363.376 g/mol . This compound is characterized by the presence of an isoindole-2-yl group, which is a bicyclic structure containing nitrogen, and a phenylalanine moiety, which is an amino acid derivative.
Preparation Methods
The synthesis of N-((1,3-Dihydro-1,3-dioxo-2H-isoindol-2-yl)acetyl)-3-phenyl-DL-alanine typically involves multiple steps. One common synthetic route includes the reaction of phthalic anhydride with glycine to form N-(phthaloyl)glycine, which is then reacted with phenylalanine under specific conditions to yield the target compound . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, often using automated systems and continuous flow reactors to ensure high yield and purity.
Chemical Reactions Analysis
N-((1,3-Dihydro-1,3-dioxo-2H-isoindol-2-yl)acetyl)-3-phenyl-DL-alanine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of reduced amines or alcohols.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, acetonitrile, and catalysts such as palladium on carbon for hydrogenation reactions. Major products formed from these reactions depend on the specific conditions and reagents used but often include derivatives with modified functional groups.
Scientific Research Applications
N-((1,3-Dihydro-1,3-dioxo-2H-isoindol-2-yl)acetyl)-3-phenyl-DL-alanine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: This compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as anti-inflammatory and anticancer properties.
Industry: It is used in the development of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of N-((1,3-Dihydro-1,3-dioxo-2H-isoindol-2-yl)acetyl)-3-phenyl-DL-alanine involves its interaction with specific molecular targets, such as enzymes and receptors. The isoindole-2-yl group can form hydrogen bonds and hydrophobic interactions with target proteins, leading to inhibition or modulation of their activity. The phenylalanine moiety can also interact with amino acid residues in the active site of enzymes, enhancing binding affinity and specificity .
Comparison with Similar Compounds
N-((1,3-Dihydro-1,3-dioxo-2H-isoindol-2-yl)acetyl)-3-phenyl-DL-alanine can be compared with other similar compounds, such as:
N-((1,3-Dihydro-1,3-dioxo-2H-isoindol-2-yl)acetyl)glycine: This compound has a similar isoindole-2-yl group but differs in the amino acid moiety, which is glycine instead of phenylalanine.
N-((1,3-Dihydro-1,3-dioxo-2H-isoindol-2-yl)acetyl)-L-phenylalanine: This is the L-enantiomer of the target compound and may exhibit different biological activities due to stereochemistry.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
60676-54-2 |
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Molecular Formula |
C19H16N2O5 |
Molecular Weight |
352.3 g/mol |
IUPAC Name |
2-[[2-(1,3-dioxoisoindol-2-yl)acetyl]amino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C19H16N2O5/c22-16(20-15(19(25)26)10-12-6-2-1-3-7-12)11-21-17(23)13-8-4-5-9-14(13)18(21)24/h1-9,15H,10-11H2,(H,20,22)(H,25,26) |
InChI Key |
BAIZNEMAFFNNOX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)O)NC(=O)CN2C(=O)C3=CC=CC=C3C2=O |
Origin of Product |
United States |
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